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4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole Documentation Hub

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  • Product: 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole
  • CAS: 1855951-13-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1-Methyl-1H-Pyrazole Derivatives

Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials.[1][2] Specifically, 1-methyl-1H-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous FDA-approved drugs and advanced functional materials.[1][2] Specifically, 1-methyl-1H-pyrazole derivatives are of significant interest due to their presence in a wide array of pharmacologically active compounds, including anti-inflammatory agents, anticancer drugs, and inhibitors of key biological targets like the PD-1/PD-L1 pathway.[3][4] This guide provides a comprehensive overview of the primary synthetic pathways to access these valuable molecules, focusing on the underlying chemical principles, detailed experimental protocols, and strategies for overcoming common challenges such as regioselectivity.

Part 1: Core Synthetic Strategies

The construction of the 1-methyl-1H-pyrazole ring predominantly relies on cyclocondensation reactions, where a binucleophilic hydrazine (methylhydrazine) reacts with a 1,3-dielectrophilic synthon. Additional modern methods, such as [3+2] cycloadditions, offer alternative routes with distinct advantages.

The Knorr/Paal-Knorr Synthesis: A Cornerstone Approach

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[5][6] This reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][7][8] The Paal-Knorr synthesis is a related and often conflated method that also utilizes 1,4-dicarbonyls to produce other five-membered heterocycles like furans and pyrroles.[9][10][11][12] For pyrazole synthesis, the key building blocks are a 1,3-dicarbonyl (or a synthetic equivalent) and, for our purposes, methylhydrazine.

The general transformation is as follows:

G cluster_reactants Reactants cluster_product Product r1 R1-C(=O)-CH2-C(=O)-R2 (1,3-Dicarbonyl) p1 1-Methyl-3,5-disubstituted-1H-pyrazole r1->p1 Acid/Base Catalyst - 2 H2O r2 + CH3-NH-NH2 (Methylhydrazine) p2

Caption: General scheme of the Knorr pyrazole synthesis.

The reaction proceeds via initial condensation of one of the hydrazine's nitrogen atoms with a carbonyl group to form a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the stable aromatic pyrazole ring.[8][13]

[3+2] Cycloaddition Reactions

Modern synthetic chemistry has introduced alternative pathways, most notably the [3+2] cycloaddition (or Huisgen cyclization).[14] This method involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, this typically involves reacting a diazo compound (a source of two nitrogen atoms) with an alkyne or a suitable alkene.[15] While powerful, these methods can be more complex than the classical Knorr synthesis and may require specialized starting materials or catalysts.[16][17]

Part 2: Mechanistic Insights & The Challenge of Regioselectivity

The Causality Behind Experimental Choices:

The reaction between an unsymmetrical 1,3-dicarbonyl compound (where R1 ≠ R2) and methylhydrazine presents a significant challenge: regioselectivity .[18] Methylhydrazine has two nucleophilic nitrogen atoms with very similar reactivity.[3] Consequently, the initial condensation can occur at either carbonyl group, leading to a mixture of two regioisomeric pyrazole products, which are often difficult to separate.[18]

G start Unsymmetrical 1,3-Diketone + Methylhydrazine pathA Attack at Carbonyl 1 (Pathway A) start->pathA pathB Attack at Carbonyl 2 (Pathway B) start->pathB productA Regioisomer A (e.g., 1,5-disubstituted) pathA->productA productB Regioisomer B (e.g., 1,3-disubstituted) pathB->productB mixture Mixture of Products productA->mixture productB->mixture

Caption: Regioselectivity issue in pyrazole synthesis.

Controlling the regioselectivity is paramount for efficient synthesis. The outcome is highly dependent on several factors:

  • Steric Hindrance: The less sterically hindered carbonyl group is often attacked preferentially.

  • Electronic Effects: Electron-withdrawing groups can activate a carbonyl group towards nucleophilic attack.

  • Reaction pH: The use of an acid or base catalyst can significantly influence the reaction pathway and the resulting ratio of isomers.[18]

  • Solvent Choice: This is a critical, often overlooked, parameter. Standard solvents like ethanol frequently lead to poor selectivity.

A Field-Proven Insight: The Role of Fluorinated Solvents

A significant advancement in controlling regioselectivity has been the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and particularly 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents.[18] These solvents, through their strong hydrogen-bonding capabilities, can modulate the reactivity of the intermediates and dramatically favor the formation of a single regioisomer.[18] This provides a powerful tool for directing the synthesis towards the desired product, often converting a low-yield, difficult-to-purify reaction into a highly selective and efficient transformation.

Part 3: Experimental Protocols & Data

Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazole

This protocol details a classic Knorr synthesis using symmetrical acetylacetone, which circumvents the issue of regioselectivity.

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Methylhydrazine

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve acetylacetone (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[7]

  • To this stirring solution, add methylhydrazine (1.1 eq) dropwise. The addition may be exothermic.

  • Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of starting material), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by distillation or silica gel column chromatography to yield pure 1,3,5-trimethyl-1H-pyrazole.

Protocol: Regioselective Synthesis Using HFIP

This protocol demonstrates the power of fluorinated solvents to control the outcome of the reaction with an unsymmetrical diketone.

Materials:

  • 1-Phenyl-1,3-butanedione (unsymmetrical diketone)

  • Methylhydrazine

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (solvent)

Procedure:

  • In a round-bottom flask, dissolve the 1-phenyl-1,3-butanedione (1.0 eq) in HFIP to make a ~0.2 M solution.[18]

  • Stir the solution at room temperature and add methylhydrazine (1.1 eq) dropwise.[18]

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully remove the HFIP solvent under reduced pressure. (Note: HFIP is volatile and acidic; use appropriate ventilation). [18]

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer, 1,5-dimethyl-3-phenyl-1H-pyrazole, in high purity.[18]

Data Presentation: Solvent Effect on Regioselectivity

The choice of solvent has a profound impact on the ratio of the two possible products: 1,5-dimethyl-3-phenyl-1H-pyrazole (Isomer A) and 1,3-dimethyl-5-phenyl-1H-pyrazole (Isomer B).

SolventCatalystIsomer A : Isomer B RatioReference
EthanolAcetic Acid~ 1 : 1
TolueneNoneMixture, poor conversion[19]
TFENone85 : 15[18]
HFIP None >95 : 5 [18]

This data clearly illustrates that HFIP provides superior regioselectivity, making it the solvent of choice for challenging syntheses involving unsymmetrical 1,3-dicarbonyls.[18]

Part 4: Workflow and Validation

A successful synthesis relies on a robust and self-validating workflow, from initial setup to final product confirmation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Validation reagents 1. Select & Weigh Reagents (Diketone, Methylhydrazine) solvent 2. Choose Solvent (e.g., EtOH or HFIP for selectivity) reagents->solvent setup 3. Assemble Glassware (Flask, Condenser, Stir Bar) solvent->setup addition 4. Add Reagents & Catalyst setup->addition heating 5. Heat to Reflux (if needed) addition->heating monitoring 6. Monitor via TLC heating->monitoring extraction 7. Solvent Removal / Extraction monitoring->extraction purification 8. Column Chromatography or Distillation extraction->purification nmr 9. NMR Spectroscopy (Confirm Structure & Regiochemistry) purification->nmr ms 10. Mass Spectrometry (Confirm Molecular Weight) nmr->ms mp 11. Melting Point / Purity Check ms->mp

Caption: A self-validating experimental workflow.

Trustworthiness Through Validation: Each step is critical. The final validation stages are non-negotiable for ensuring scientific integrity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the precise structure and, crucially, the regiochemistry of the product. The chemical shifts and coupling patterns provide an unambiguous fingerprint of the molecule.

  • Mass Spectrometry (MS): Confirms that the product has the correct molecular weight, validating that the desired transformation has occurred.

Conclusion

The synthesis of 1-methyl-1H-pyrazole derivatives is a well-established field, primarily dominated by the robust Knorr cyclocondensation reaction. While effective, the key challenge for researchers lies in controlling the regioselectivity when using unsymmetrical precursors. This guide highlights that the rational selection of reaction conditions, particularly the strategic use of fluorinated solvents like HFIP, provides an elegant and powerful solution to this problem. By combining classical methods with modern insights into reaction control, scientists can efficiently access a wide range of these important heterocyclic compounds for applications in drug discovery and beyond.

References

  • Multisubstituted pyrazole synthesis via [3 + 2] cycloaddition/rearrangement/N—H insertion cascade reaction of α-diazoesters and ynones. (2021). ScienceDirect. Available at: [Link]

  • Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. (2012). University of Northern Iowa ScholarWorks. Available at: [Link]

  • Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry (RSC Publishing). Available at: [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (2007). Journal of Organic Chemistry. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2024). Journal of the Indian Chemical Society. Available at: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019). Molecules. Available at: [Link]

  • Regiodivergent Synthesis of 3,4- and 4,5-Disubstituted N-Methylpyrazoles from 4-Acyl-1H-pyrrole. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. (2021). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Advances. Available at: [Link]

  • Regioselective synthesis of pyrazoles. (2009). Organic Syntheses. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Letters. Available at: [Link]

  • Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Available at: [Link]

  • Paal–Knorr synthesis. Wikipedia. Available at: [Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]

  • Protocol of synthesis 1,3,5-triaryl pyrazole derivatives. (2020). ResearchGate. Available at: [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). Trade Science Inc. Available at: [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

  • Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. (2021). YouTube. Available at: [Link]

  • Key reactions in heterocycle synthesis. (2018). University of Liverpool. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Functionalization of the Methoxymethyl (MOM) Group in 1-Methyl-1H-Pyrazoles

An In-Depth Technical Guide Introduction: The Pyrazole Scaffold and the Role of the N-Methoxymethyl Group The 1-methyl-1H-pyrazole core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its uniqu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Introduction: The Pyrazole Scaffold and the Role of the N-Methoxymethyl Group

The 1-methyl-1H-pyrazole core is a privileged scaffold in modern medicinal chemistry and drug discovery. Its unique electronic properties, metabolic stability, and ability to participate in various biological interactions have cemented its role in a plethora of approved pharmaceuticals, from kinase inhibitors to treatments for erectile dysfunction.[1][2][3][4] The strategic functionalization of the pyrazole ring is paramount for modulating a compound's pharmacokinetic and pharmacodynamic profile.

The methoxymethyl (MOM) group is frequently employed as a protecting group for the nitrogen atom of pyrazoles and other heterocycles.[5][6] Traditionally viewed as a temporary placeholder to be removed, the MOM group itself represents a latent point of chemical functionality. This guide moves beyond the conventional view of deprotection and explores two primary pathways for the strategic functionalization of the MOM group on 1-methyl-1H-pyrazoles:

  • Deprotection and Subsequent N-Functionalization: The classical approach of cleaving the MOM ether to reveal the N-H for further elaboration.

  • Direct C-H Activation of the Methylene Bridge: A more advanced strategy involving the deprotonation of the N-CH₂- moiety to form a nucleophilic intermediate, allowing for the introduction of new substituents without deprotection.

This document provides the theoretical basis, field-proven insights, and detailed experimental protocols for both approaches, enabling researchers to leverage the MOM group as a versatile handle in complex molecule synthesis.

Part 1: MOM Group Cleavage - A Gateway to N-Functionalization

The most fundamental "functionalization" of the MOM group is its complete removal. The MOM group is an acetal, making it stable to a wide range of nucleophilic and basic conditions but labile under acidic treatment.[7][8] This orthogonality is the cornerstone of its utility as a protecting group.

Mechanistic Rationale

Acid-catalyzed hydrolysis is the standard method for MOM deprotection. The reaction proceeds via protonation of the ether oxygen, followed by the elimination of the protected pyrazole and the formation of a resonance-stabilized oxonium ion. This intermediate is then quenched by water or another nucleophile present in the reaction medium.[8] The choice of acid and solvent system is critical and is dictated by the substrate's tolerance to acidic conditions.

Workflow for Acidic Deprotection of N-MOM Pyrazole

Start Start: 1-Methyl-N-MOM-1H-Pyrazole in an appropriate solvent (e.g., MeOH, DCM) AddAcid Introduce Acidic Reagent (e.g., HCl in MeOH, TFA in DCM) Start->AddAcid Step 1 Reaction Stir at Controlled Temperature (e.g., 0 °C to RT) Monitor by TLC/LC-MS AddAcid->Reaction Step 2 Workup Aqueous Workup Neutralize with base (e.g., NaHCO₃) Extract with organic solvent Reaction->Workup Step 3 Purify Purification (e.g., Column Chromatography, Recrystallization) Workup->Purify Step 4 Product Product: 1-Methyl-1H-Pyrazole Ready for N-H functionalization Purify->Product Step 5

Caption: General workflow for the acidic deprotection of an N-MOM protected pyrazole.

Comparative Table of Deprotection Conditions
Reagent SystemTypical ConditionsAdvantagesDisadvantages & Considerations
HCl / Methanol 2-6 M HCl in MeOH, 0 °C to RTReadily available, cost-effective, volatile byproducts.Can be harsh; may cleave other acid-labile groups (e.g., Boc, t-butyl ethers).
TFA / DCM 10-50% Trifluoroacetic Acid in CH₂Cl₂, RTHighly effective, works for stubborn substrates.TFA is corrosive and requires careful handling; may not be suitable for scale-up.[8]
PPTS / t-BuOH Pyridinium p-toluenesulfonate in tert-Butanol, heatMild conditions, good for sensitive substrates.Slower reaction times, may require elevated temperatures.
SiO₂-NaHSO₄ Silica-supported sodium hydrogen sulfate in CH₂Cl₂, RTHeterogeneous catalyst, simple filtration workup.[7]May require catalyst preparation; efficiency can vary.
Protocol 1: General Procedure for MOM Deprotection with HCl/Methanol

Materials:

  • 1-Methoxymethyl-1H-pyrazole derivative (1.0 eq)

  • Methanolic HCl (e.g., 4 M solution)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for reaction and workup

Procedure:

  • Dissolution: Dissolve the 1-methoxymethyl-1H-pyrazole derivative (1.0 eq) in methanol (MeOH) to a concentration of approximately 0.1-0.2 M in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

  • Acidification: Cool the solution to 0 °C using an ice bath. Slowly add the methanolic HCl solution (2.0-4.0 eq) dropwise.

    • Causality Note: The reaction is often exothermic. Slow addition at 0 °C controls the temperature, preventing potential side reactions and degradation of sensitive functional groups.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).

  • Quenching and Neutralization: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic (pH 7-8).

    • Trustworthiness Check: This step is crucial to neutralize the strong acid, preventing product degradation during extraction and solvent removal.

  • Extraction: Transfer the mixture to a separatory funnel. If methanol is the primary solvent, add water and a suitable organic solvent like DCM or EtOAc to facilitate phase separation. Extract the aqueous layer with the organic solvent (3x).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the resulting crude product by silica gel column chromatography or recrystallization to yield the deprotected 1-methyl-1H-pyrazole.

Part 2: Direct Functionalization via Lithiation of the Methylene Bridge

A more elegant and atom-economical approach is the direct functionalization of the MOM group itself. This strategy relies on the deprotonation of the methylene (-CH₂-) protons adjacent to the pyrazole nitrogen using a strong, non-nucleophilic base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This generates a highly reactive lithiated intermediate that can be trapped with various electrophiles.

Theoretical Basis and Mechanistic Rationale

The functionalization of the N-methyl group of 1-methylpyrazole via lithiation is a known transformation that occurs under kinetically controlled conditions.[9][10] By analogy, the methylene protons of the N-methoxymethyl group are also acidic and susceptible to deprotonation by a strong organolithium base. The adjacent pyrazole ring and the lone pair on the ether oxygen likely contribute to the kinetic acidity of these protons and stabilize the resulting carbanion.

The reaction must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent competitive reactions, such as addition of the base to other functional groups or decomposition of the lithiated intermediate.

Start 1-Methyl-N-MOM-1H-Pyrazole (in anhydrous THF, -78 °C) Base Add Strong Base (n-BuLi or LDA, 1.1 eq) Start->Base Deprotonation Intermediate Formation of Lithiated Intermediate (N-CHLi-OCH₃) Base->Intermediate Electrophile Quench with Electrophile (E+) (e.g., R-CHO, R-X, CO₂) Intermediate->Electrophile Nucleophilic Attack Product Functionalized Product (N-CHE-OCH₃) Electrophile->Product Workup Aqueous Workup Product->Workup

Caption: Mechanism of direct C-H activation of the MOM group and electrophilic quench.

Protocol 2: Representative Procedure for Lithiation and Alkylation of the MOM Group

Materials:

  • 1-Methoxymethyl-1H-pyrazole derivative (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes, 1.1 eq) or Lithium diisopropylamide (LDA)

  • Electrophile (e.g., benzaldehyde, methyl iodide, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (oven-dried, assembled under inert gas)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Setup: Assemble an oven-dried, three-neck round-bottom flask with a stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Dissolution: Add the 1-methoxymethyl-1H-pyrazole derivative (1.0 eq) to the flask and dissolve in anhydrous THF (to a concentration of ~0.1 M) via cannula transfer.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality Note: Low temperature is critical to ensure kinetic control, favoring deprotonation at the most acidic C-H bond (the N-CH₂-) and preventing side reactions like ring metalation, which is thermodynamically favored at higher temperatures.[9]

  • Lithiation: Slowly add n-BuLi solution (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour.

    • Expertise Insight: A color change (often to yellow or orange) typically indicates the formation of the organolithium intermediate.

  • Electrophilic Quench: Add the chosen electrophile (1.2 eq), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Workup and Purification: Perform a standard aqueous workup as described in Protocol 1 (Extraction, Washing, Drying, Concentration). Purify the crude product via silica gel chromatography to isolate the functionalized product.

    • Self-Validation: The success of the reaction is confirmed by NMR and Mass Spectrometry, which should show the incorporation of the electrophile fragment onto the methylene bridge of the MOM group (e.g., for benzaldehyde quench: N-CH(OH)Ph-OCH₃).

Part 3: Strategic Decision-Making

Choosing the correct functionalization strategy depends on the desired final product and the overall synthetic plan.

Start Goal: Functionalize 1-Methyl-N-MOM-Pyrazole Q1 Is the desired modification on the Pyrazole Nitrogen? Start->Q1 Deprotect Strategy 1: Deprotection (Protocol 1) Q1->Deprotect Yes Direct_Func Strategy 2: Direct C-H Activation (Protocol 2) Q1->Direct_Func No, on the MOM group itself NH_Func Perform N-H Functionalization (e.g., Alkylation, Arylation) Deprotect->NH_Func Final_Product1 Final Product: N-Functionalized Pyrazole NH_Func->Final_Product1 Final_Product2 Final Product: N-(CH(E)-OM)-Pyrazole Direct_Func->Final_Product2

Sources

Application

Application Notes & Protocols: Optimizing the Heck Reaction for 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals The pyrazole moiety is a cornerstone in medicinal chemistry, and the C-4 functionalization of this scaffold via robust cross-coupling reactions is crucial f...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole moiety is a cornerstone in medicinal chemistry, and the C-4 functionalization of this scaffold via robust cross-coupling reactions is crucial for developing novel therapeutics.[1][2] The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process between an unsaturated halide and an alkene, stands as a powerful tool for this purpose.[3][4][5][6] However, the specific substrate, 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole, presents unique challenges due to its electronic and steric properties. This guide offers a comprehensive framework for optimizing this transformation.

Mechanistic Considerations & Optimization Strategy

The Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[3][7] Understanding this mechanism is paramount for rational optimization. Key steps include:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazole.[3][7] The high reactivity of the C-I bond makes 4-iodopyrazoles excellent substrates.[1]

  • Alkene Coordination and Insertion (Carbopalladation): The alkene coordinates to the Pd(II) complex and subsequently inserts into the Pd-C bond.[3][7][8]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated, forming the desired substituted alkene product and a palladium-hydride species.[3][7][8]

  • Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride species, allowing the cycle to continue.[3][7][8]

Our optimization strategy will focus on systematically evaluating the following critical parameters: the palladium source, the nature of the ancillary ligand, the choice of base, and the solvent system.

Heck_Catalytic_Cycle cluster_main Heck-Mizoroki Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition Pd(II)_Complex R-Pd(II)-X(L2) Oxidative_Addition->Pd(II)_Complex Alkene_Coordination Alkene Coordination & Insertion Pd(II)_Complex->Alkene_Coordination Alkene_Complex R-CH2-CH-Pd(II)-X(L2) Alkene_Coordination->Alkene_Complex Beta_Hydride_Elimination β-Hydride Elimination Alkene_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H(L2) Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination (Base) Product_Complex->Reductive_Elimination Product_Out Substituted Alkene (R-CH=CH) Product_Complex->Product_Out Reductive_Elimination->Pd(0)L2 HX_Out H-X + Base Reductive_Elimination->HX_Out

Caption: The Catalytic Cycle of the Heck Reaction.

Parameter Optimization

The success of the Heck reaction on the 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole substrate is highly dependent on the interplay between the catalyst, ligand, base, and solvent.

Palladium Precatalyst and Ligand Selection

The choice of palladium source and ligand is critical for catalytic activity and stability. While Pd(0) is the active species, stable Pd(II) precatalysts like palladium(II) acetate (Pd(OAc)₂) are often used as they are reduced in situ to Pd(0).[7][9]

Ligands play a crucial role in stabilizing the palladium center and modulating its reactivity. For electron-rich and potentially sterically hindered heterocyclic substrates, the choice of ligand is paramount.

  • Phosphine Ligands: Triarylphosphines like triphenylphosphine (PPh₃) are common, but for challenging substrates, more electron-rich and bulky phosphines can be more effective.[3][10] Tri(o-tolyl)phosphine (P(o-tol)₃) and tri(tert-butyl)phosphine (P(t-Bu)₃) are excellent candidates. Studies on similar 4-iodopyrazole systems have shown that phosphite ligands, such as triethyl phosphite (P(OEt)₃), can significantly improve yields.[2]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are known to form highly stable and active palladium complexes, often requiring lower catalyst loadings and being effective for less reactive aryl chlorides.[10]

  • Ligandless Conditions: In some cases, particularly with highly reactive aryl iodides, the reaction can proceed without an added ligand, often in polar aprotic solvents like DMF, where the solvent itself can act as a weak ligand.[11]

The Role of the Base

The base is essential for regenerating the Pd(0) catalyst at the end of the cycle.[3][7] Both organic and inorganic bases are commonly used.

  • Organic Bases: Triethylamine (Et₃N) is a frequent choice. Its role is to scavenge the HI produced during the reaction.

  • Inorganic Bases: Carbonates such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and acetates like sodium acetate (NaOAc) are also effective.[3][12] The choice of base can influence the reaction pathway and yield.[13]

Solvent Systems

The solvent must solubilize the reactants and catalyst system. Polar aprotic solvents are generally preferred for Heck reactions.

  • DMF and DMA: N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) are excellent choices due to their high polarity and ability to dissolve a wide range of organic and inorganic compounds.[11][12]

  • Acetonitrile (MeCN): Another common polar aprotic solvent.

  • Aqueous Media: Green chemistry approaches have demonstrated the feasibility of Heck reactions in aqueous solvent systems, which can offer advantages in terms of cost, safety, and environmental impact.[5][14]

Temperature and Reaction Time

Heck reactions are typically conducted at elevated temperatures, often between 80-140 °C.[15] Microwave irradiation has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[14][16][17][18]

ParameterCondition 1 (Conventional)Condition 2 (Optimized)Condition 3 (Microwave)Rationale for Optimization
Pd Source Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (1 mol%)Pd(OAc)₂ (1 mol%)Lowering catalyst loading reduces cost and residual metal.
Ligand PPh₃ (4 mol%)P(OEt)₃ (2 mol%)P(OEt)₃ (2 mol%)P(OEt)₃ has shown superior performance with 4-iodopyrazoles.[2]
Base Et₃N (2.0 equiv)K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)Inorganic bases can be advantageous in certain systems.
Solvent DMFDMADMADMA often gives comparable or better results than DMF.[12]
Temperature 100 °C120 °C150 °CHigher temperatures can accelerate the reaction.
Time 12-24 h6-12 h15-30 minMicrowave heating significantly reduces reaction time.[18]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol for Optimized Conventional Heating

This protocol is based on the optimized conditions identified for the Heck coupling of a 1-protected 4-iodo-1H-pyrazole.[2]

Materials:

  • 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

  • Triethyl phosphite (P(OEt)₃) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole, potassium carbonate, and a magnetic stir bar.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous DMA via syringe.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(OEt)₃ in a small amount of anhydrous DMA.

  • Add the alkene to the reaction flask via syringe.

  • Add the catalyst solution to the reaction flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture at 120 °C with vigorous stirring for 6-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Microwave-Assisted Synthesis

Microwave-assisted protocols can offer significant advantages in terms of reaction speed.[14][16][17][18]

Materials:

  • Same as for conventional heating.

  • Microwave reactor and appropriate microwave vials.

Procedure:

  • To a microwave vial, add 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole, potassium carbonate, and a magnetic stir bar.

  • Add anhydrous DMA, the alkene, Pd(OAc)₂, and P(OEt)₃.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Work-up and purify the product as described in the conventional heating protocol.

Troubleshooting and Logic Flow

Even with an optimized protocol, challenges can arise. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Reaction Start check_conversion Low or No Conversion? start->check_conversion side_products Significant Side Products? check_conversion->side_products No check_catalyst Check Catalyst Activity: - Use fresh Pd(OAc)2 - Screen different ligands (e.g., P(t-Bu)3, SPhos) - Increase catalyst loading check_conversion->check_catalyst Yes homocoupling Homocoupling of Aryl Iodide? side_products->homocoupling Yes alkene_isomerization Alkene Isomerization/Polymerization? side_products->alkene_isomerization Yes dehalogenation Dehalogenation of Starting Material? side_products->dehalogenation Yes check_conditions Modify Reaction Conditions: - Increase temperature - Increase reaction time - Ensure anhydrous conditions check_catalyst->check_conditions check_base Evaluate Base: - Try a different base (e.g., Cs2CO3, Et3N) - Ensure base is dry and fresh check_conditions->check_base solution_homocoupling Solution: - Lower reaction temperature - Use a more sterically hindered ligand homocoupling->solution_homocoupling solution_alkene Solution: - Lower reaction temperature - Add a polymerization inhibitor (e.g., hydroquinone) alkene_isomerization->solution_alkene solution_dehalogenation Solution: - Ensure inert atmosphere - Use a non-protic solvent dehalogenation->solution_dehalogenation

Sources

Technical Notes & Optimization

Troubleshooting

Stability of the methoxymethyl ether group under acidic reaction conditions

[1][2] Ticket ID: MOM-ACID-STAB-001 Status: Open Agent: Senior Application Scientist Subject: Stability of MOM Ether Under Acidic Conditions Welcome to the Protective Group Support Center You have reached the specialized...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: MOM-ACID-STAB-001 Status: Open Agent: Senior Application Scientist Subject: Stability of MOM Ether Under Acidic Conditions

Welcome to the Protective Group Support Center

You have reached the specialized support tier for Acetal-Based Protection . The Methoxymethyl (MOM) ether is a robust protecting group for alcohols, valued for its stability against bases, oxidizing agents, and reducing agents.[1] However, its acetal nature (


) makes it inherently susceptible to acidic hydrolysis.[2]

This guide addresses the "Acid Conflict"—how to navigate acidic reaction conditions without losing your MOM group, and conversely, how to remove it efficiently when intended.

Module 1: The Stability Spectrum (FAQ)

This section addresses the most common "Can I do this?" tickets we receive regarding MOM stability.

Condition / ReagentStability StatusTechnical Notes
Dilute Aqueous Acid (pH 4–6) Stable Stable to mild acidic workups (e.g., sat.

) if widely dispersed and cold.
Silica Gel Chromatography ⚠️ Caution generally stable, but "activated" or highly acidic silica can cause slow hydrolysis. Fix: Pre-treat column with 1%

.
PPTS (Pyridinium p-toluenesulfonate) Stable (mostly) Stable at RT. Often used to selectively cleave THP ethers while retaining MOM ethers. High heat may induce cleavage.[3]
Lewis Acids (e.g.,

,

)
Unstable Strong Lewis acids coordinate to the acetal oxygens, triggering cleavage or rearrangement.
TsOH (p-Toluenesulfonic acid) ⚠️ Conditional Stable in non-protic solvents at RT; cleaves rapidly in MeOH/EtOH with heat.
Jones Reagent (

)
Stable The acidic component is usually insufficient to cleave MOM during the short duration of oxidation.
Acetic Acid (AcOH) Stable Glacial acetic acid (80%) is often used to cleave trityl groups while leaving MOM intact.

Module 2: The Mechanism of Failure

To troubleshoot, you must understand the failure mode. MOM cleavage is driven by the formation of a resonance-stabilized Oxocarbenium Ion .

Visualizing the Cleavage Pathway

MOM_Cleavage_Mechanism cluster_0 Critical Failure Point MOM_Ether MOM Ether R-O-CH2-O-Me Intermediate_1 Activated Complex R-O(+H)-CH2-O-Me MOM_Ether->Intermediate_1 + H+ Protonation Protonation (H+ or Lewis Acid) Oxocarbenium Oxocarbenium Ion [CH2=O(+)-Me] Intermediate_1->Oxocarbenium - R-OH Alcohol Free Alcohol R-OH Intermediate_1->Alcohol Leaving Group Rate_Limiting Rate Limiting Step (C-O Bond Break) Byproducts Formaldehyde + Methanol Oxocarbenium->Byproducts + H2O

Figure 1: The acid-catalyzed hydrolysis mechanism. The formation of the Oxocarbenium ion is the driving force. Any reagent that can coordinate strongly to the acetal oxygen facilitates this break.

Module 3: Troubleshooting Guides

Scenario A: "My MOM group disappeared unexpectedly."

Diagnosis: You likely exposed the substrate to a "Hidden Acid" or a Lewis Acid capable of bidentate chelation.

Step-by-Step Debugging:

  • Check the Lewis Acid: Did you use

    
    , 
    
    
    
    , or
    
    
    ? These are notorious for cleaving MOM ethers, especially if the substrate has a neighboring coordinating group (chelation-assisted cleavage).
    • Solution: Switch to non-chelating Lewis acids or lower the temperature to -78°C.

  • Check the Solvent: Are you using an alcohol (MeOH, EtOH) with a trace acid catalyst?

    • Mechanism:[4][2][3][5][6][7][8][9] Alcohol solvents act as nucleophiles, accelerating the acetal exchange.

    • Solution: Switch to aprotic solvents (DCM, THF) if acidic conditions are required elsewhere in the molecule.

  • Check the Workup: Did you use strong acid to quench a reaction?

    • Solution: Buffer your quench. Use Phosphate buffer (pH 7) instead of 1M HCl.

Scenario B: "I cannot remove the MOM group (Incomplete Deprotection)."

Diagnosis: The reaction conditions are too mild, or the substrate solubility is preventing protonation.

Step-by-Step Optimization:

  • Solubility Check: Is your compound soluble in the cleavage solvent (usually MeOH or aqueous acid)?

    • Fix: If insoluble in water/MeOH, add THF or Dioxane to solubilize the substrate. The acid cannot attack what it cannot touch.

  • Temperature: The activation energy for MOM hydrolysis is higher than that of THP or Trityl groups.

    • Fix: Increase temperature to 50–60°C.

  • Reagent Swap: HCl might be too "wet" for hydrophobic substrates.

    • Fix: Switch to BBr3 (Boron Tribromide) in DCM at -78°C to 0°C. This cleaves ethers via a non-hydrolytic mechanism (boron complexation).

Module 4: Validated Protocols

Protocol 1: Standard Deprotection (Hydrolytic)

Best for: General substrates soluble in polar organic solvents.

  • Dissolution: Dissolve substrate (1.0 mmol) in MeOH (10 mL).

  • Acidification: Add conc. HCl (0.5 mL) dropwise.

    • Note: Alternatively, use 6M HCl if water tolerance is high.

  • Reaction: Heat to 50°C. Monitor by TLC (typically 1–4 hours).

  • Workup: Neutralize with solid

    
    before concentrating. Acidic methanol becomes methyl chloride/gas upon concentration if not neutralized.
    
Protocol 2: Selective Deprotection (Lewis Acid)

Best for: Substrates sensitive to aqueous acid or high heat.

  • Setup: Dissolve substrate in anhydrous DCM under

    
    . Cool to -78°C.[4][10]
    
  • Addition: Add Bromotrimethylsilane (TMSBr) (1.2 - 1.5 equiv).

  • Mechanism: Silicon has a high affinity for oxygen; Bromide acts as the nucleophile.

  • Quench: Add sat.

    
     solution vigorously.
    

Module 5: Decision Logic for Reaction Planning

Use this flowchart to determine if your planned acidic reaction is safe for a MOM-protected substrate.

MOM_Decision_Tree cluster_1 Risk Assessment Start Planned Reaction Conditions Is_Acidic Is the environment acidic? Start->Is_Acidic Type_Acid Acid Type? Is_Acidic->Type_Acid Yes Safe PROCEED (MOM is Stable) Is_Acidic->Safe No (Basic/Neutral) Lewis_Acid Lewis Acid Used? Type_Acid->Lewis_Acid Lewis Acid Solvent Solvent? Type_Acid->Solvent Brønsted Acid Caution CAUTION (Monitor Closely) Lewis_Acid->Caution Mild (ZnBr2, MgBr2) Danger STOP (MOM will Cleave) Lewis_Acid->Danger Strong (TiCl4, BBr3) Solvent->Safe Aprotic + Low Temp Solvent->Caution Aqueous Workup (Cold) Solvent->Danger Protic (MeOH/H2O) + Heat

Figure 2: Risk assessment logic for planning synthesis with MOM ethers.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley: New York, 1999; pp 27–33.[11]

  • Berliner, M. A.; Belecki, K. "Haloalkyl Ethers as Efficient Reagents for the Protection of Alcohols."[11] J. Org.[11] Chem.2005 , 70, 9618–9621.[11]

  • Han, J. H.; Kwon, Y. E.; Sohn, J.-H. "A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers."[12] Tetrahedron2010 , 66, 1673–1677.[12]

  • Fujioka, H. et al. "One-Pot Synthesis of Unsymmetrical Acetals from Diols."[11] Org.[4][3][6][11][13] Lett.2009 , 11, 5138–5141.[11]

  • Master Organic Chemistry. "Cleavage of Ethers with Acid."

Sources

Optimization

Removing palladium impurities from 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole products

Executive Summary & Diagnostic Triage The Challenge: You are attempting to remove residual palladium (Pd) from 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole .[1][2] This substrate presents a unique "Triad of Sensitivity"...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Triage

The Challenge: You are attempting to remove residual palladium (Pd) from 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole .[1][2] This substrate presents a unique "Triad of Sensitivity" that dictates your purification strategy:

  • The C-I Bond (C4 Position): Highly susceptible to oxidative addition by Pd(0). Aggressive heating (>50°C) during scavenging can trigger homocoupling or de-iodination.

  • The Methoxymethyl (MOM) Ether: An acetal-like protecting group. It is acid-sensitive; therefore, strong acidic washes (e.g., 1M HCl) often used to break Pd-amine complexes are contraindicated as they will hydrolyze the ether to the alcohol.

  • The Pyrazole Nitrogen (N2): A basic Lewis donor that can competitively bind Pd, making it "sticky" and resistant to simple washes.

Regulatory Limits (ICH Q3D): Before initiating remediation, confirm your target threshold based on the intended dosage route.

Administration RoutePermitted Daily Exposure (PDE)Concentration Limit (10g daily dose)
Oral 100 µ g/day 10 ppm
Parenteral (IV) 10 µ g/day 1 ppm
Inhalation 1 µ g/day 0.1 ppm

Primary Protocol: Functionalized Silica Scavengers

Recommended for: High-value intermediates (>100g scale) where yield preservation is critical.

Why this method?

Unlike activated carbon, functionalized silica (specifically Thiol or DMT) forms a covalent bond with Pd. This is thermodynamically favored over the coordinate bond between Pd and the pyrazole nitrogen. It operates under mild conditions, preserving the C-I bond.

Selection Logic
  • Pd Species: If the reaction used Pd(OAc)₂ (Pd(II)), use DMT (Dimercaptotriazine) .

  • Pd Species: If the reaction used Pd(PPh₃)₄ or Pd(dppf) (Pd(0)), use Thiol (Si-SH) .

  • Universal: If unknown, a 1:1 mix of Thiol and DMT is the safest starting point.

Step-by-Step Workflow
  • Dissolution: Dissolve the crude pyrazole in Ethyl Acetate or THF (10 volumes). Avoid DCM if possible, as it can slow scavenging kinetics.

  • Loading: Add SiliaMetS® Thiol or DMT at a ratio of 3-5 equivalents relative to the residual Pd content (or 5-10% w/w relative to the substrate if Pd content is unknown).

  • Incubation: Stir at 35°C for 4 hours .

    • Critical: Do not exceed 45°C. The C-I bond is labile.

  • Filtration: Filter the suspension through a 0.45 µm PTFE membrane or a pad of Celite to remove the silica.

  • Analysis: Test a small aliquot via ICP-MS. If Pd > 10 ppm, repeat with fresh scavenger.

Visualizing the Decision Process

ScavengerLogic Start Start: Identify Pd Source Pd0 Pd(0) Sources (e.g., Pd(PPh3)4, Pd/C) Start->Pd0 PdII Pd(II) Sources (e.g., Pd(OAc)2, PdCl2) Start->PdII Unknown Unknown / Mixed Start->Unknown Thiol Select SiliaMetS® Thiol (High affinity for Pd(0)) Pd0->Thiol DMT Select SiliaMetS® DMT (High affinity for Pd(II)) PdII->DMT Mix Select 1:1 Thiol/DMT Mix Unknown->Mix Process Execute Batch Scavenging (Max 40°C, 4h) Thiol->Process DMT->Process Mix->Process

Caption: Logic flow for selecting the correct functionalized silica scavenger based on the oxidation state of the residual palladium.

Alternative Protocol: Activated Carbon (Charcoal)

Recommended for: Early-stage intermediates or when cost is the primary driver.

Warning: Activated carbon is non-selective. It purifies by adsorption (Van der Waals forces). The flat, aromatic pyrazole ring may adsorb strongly to the carbon sheets, leading to yield losses of 10-20% .

Optimized Carbon Protocol
  • Solvent Switch: Dissolve the product in a polar solvent like Methanol or Isopropanol . Carbon works poorly in DCM.

  • Add Carbon: Use a specialized grade like Darco® KB-G or Norit® SX Ultra (10-20% w/w relative to substrate).

  • Add Additive (The "Trick"): Add 1% w/w Celite . This prevents the fine carbon particles from clogging the filter later.

  • Stir: Agitate at Room Temperature for 12 hours.

    • Note: Heating is less effective for adsorption and increases the risk of de-iodination.

  • Filtration: Filter through a double-pad of Celite. Wash the cake copiously to recover adsorbed product.

Troubleshooting & FAQs

Q1: The product is still colored (brown/yellow) after scavenging. Does this mean Pd is still present?

A: Not necessarily. Palladium is notoriously "color-intense," but oxidized pyrazole byproducts or iodine liberation can also cause yellowing.

  • Action: Do not rely on visual inspection. Run a quantitative ICP-MS or XRF scan. If ICP is unavailable, a colorimetric spot test (e.g., sodium sulfide) can provide a qualitative "Yes/No" for high ppm levels.

Q2: I see a new impurity spot on TLC after scavenging at 60°C. What happened?

A: You likely triggered a reaction at the C-I bond. At 60°C, residual Pd(0) can insert into the C-I bond. If no coupling partner is present, it may undergo:

  • Hydrodehalogenation: The Iodine is replaced by Hydrogen (Mass = M-126).

  • Homocoupling: Two pyrazole units join (Mass = 2M - 2I).

  • Fix: Lower the scavenging temperature to <35°C and extend the time.

Q3: Can I use an acid wash (HCl) to remove the Pd-Nitrogen complex?

A: ABSOLUTELY NOT. Your molecule contains a Methoxymethyl (MOM) ether .

  • Mechanism:[3] Acid protonates the ether oxygen, leading to the ejection of methanol and formation of an oxocarbenium ion, which hydrolyzes to the alcohol.

  • Alternative: If you must use a wash, use a solution of N-Acetyl Cysteine (neutral pH) or EDTA (buffered to pH 7-8). These chelators compete with the pyrazole nitrogen for Pd without compromising the MOM group.

Q4: My yield dropped by 30% using charcoal. How do I recover it?

A: The product is stuck inside the carbon pores.

  • Recovery: Resuspend the used charcoal filter cake in a mixture of DCM/MeOH (9:1) and stir for 1 hour. The methanol helps displace the product, and DCM solubilizes it. Filter again.

Experimental Workflow Diagram

Workflow Crude Crude Mixture (Containing Pd & Pyrazole) Solvent Dissolve in EtOAc/THF (Avoid DCM) Crude->Solvent Scavenger Add Scavenger (Si-Thiol or Si-DMT) Solvent->Scavenger Stir Stir 35°C, 4h (Monitor Temp Strictly) Scavenger->Stir Filter Filter via Celite/PTFE Stir->Filter Test ICP-MS Analysis Filter->Test Decision Pd < 10 ppm? Test->Decision Success Proceed to Crystallization/Next Step Decision->Success Yes Fail Repeat with Fresh Scavenger Decision->Fail No Fail->Scavenger

Caption: Standard Operating Procedure (SOP) for batch scavenging of Pd from iodinated pyrazoles.

References

  • ICH Q3D Guideline for Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2019. Link

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004, 346(8), 889–900. Link

  • SiliCycle Application Note. "Scavenging of Palladium Catalysts from Synthesis Reactions." SiliCycle Inc., 2022. Link

  • Welch, C. J., et al. "Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research." Organic Process Research & Development, 2005, 9(2), 198–205. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience, 1999. (Reference for MOM group stability). Link

Sources

Troubleshooting

Solvent selection for high-temperature reactions of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Topic: High-Temperature Reactions of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole Ticket ID: PYR-SOLV-4492 Status: Open Assigned Scientist: Senior Application Specialist Core Directive & Substrate Analysis Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Temperature Reactions of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole Ticket ID: PYR-SOLV-4492 Status: Open Assigned Scientist: Senior Application Specialist

Core Directive & Substrate Analysis

Welcome to the technical support hub. You are likely attempting a Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, or Heck) or a nucleophilic aromatic substitution (


) on 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole .

Before selecting a solvent, you must understand the "Failure Modes" inherent to this specific molecule at temperatures


.
Substrate Vulnerability Profile
  • The 4-Iodo Handle: This is the reactive site. It requires oxidative addition by Pd(0). High temperatures accelerate this but also accelerate catalyst deactivation (aggregation to Pd black).

  • The Methoxymethyl (MOM) Ether:

    • Stability:[1][2][3][4][5] Stable to base (common in Suzuki/Heck).

    • Vulnerability:[3][6][7][8]Acid Sensitive. At high temperatures (

      
      ), even trace acidity (generated from solvent hydrolysis or byproduct formation) can cleave the MOM group, leading to the free alcohol (hydroxymethyl).
      
    • Coordination: The ether oxygen can weakly coordinate to Lewis acidic metal centers, potentially retarding the catalytic cycle if the solvent is non-polar.

Solvent Selection Matrix

Do not default to DMF.[7] While traditional, it poses specific risks for this substrate at high temperatures.

Comparative Analysis Table
SolventBoiling PointSuitabilityTechnical Verdict
Anisole 154°CHigh Recommended. Excellent solubility for pyrazoles. chemically inert, "Green" alternative to DMF. Forms a biphasic system with water for easy workup.
n-Butanol 117°CHigh Recommended for Suzuki. Dissolves boronic acids well. The protic nature helps stabilize polar intermediates. Easy to wash out.
DMF 153°CMedium/Low Risky. At

with base, DMF decomposes to dimethylamine (catalyst poison) and CO. Hard to remove (requires aqueous washes).
DMAc 165°CMedium Better thermal stability than DMF, but still difficult to remove. High hepatotoxicity risks.
1,4-Dioxane 101°CMedium Good solubility, but BP is often too low for difficult couplings. Peroxide risk on long heating.
Toluene 110°CLow Poor solubility for boronic acids/bases. Requires phase transfer catalysts (TBAB) or high alcohol co-solvents.
The "Green" Pivot: Why Anisole?

For your specific pyrazole, Anisole is the superior choice. It mimics the


-stacking ability of the pyrazole ring, ensuring high solubility, but lacks the amide bond of DMF that leads to catalyst poisoning. It is also hydrophobic, meaning you can wash salts away with water directly in the reaction vessel.

Decision Logic & Workflow (Visualization)

Use the following logic tree to determine the exact solvent system based on your specific reaction type.

SolventSelection Start START: Select Reaction Type RxnType Reaction Class? Start->RxnType Suzuki Suzuki-Miyaura (Boronic Acids) RxnType->Suzuki Heck Heck / Sonogashira (Alkenes/Alkynes) RxnType->Heck Ullmann Ullmann / C-N Coupling (Amines) RxnType->Ullmann SolubilityCheck Are reagents soluble in non-polar media? Suzuki->SolubilityCheck TempCheck Req. Temp > 130°C? Heck->TempCheck DMAc SOLVENT: DMAc (Degas thoroughly) Ullmann->DMAc Anisole SOLVENT: Anisole (Add 5-10% water) SolubilityCheck->Anisole Yes (Lipophilic) Butanol SOLVENT: n-Butanol (or n-BuOH/Toluene 1:1) SolubilityCheck->Butanol No (Polar/Salts) TempCheck->DMAc Yes (Extreme Heat) AnisoleHeck SOLVENT: Anisole (Reflux) TempCheck->AnisoleHeck No (Standard)

Figure 1: Solvent selection decision tree based on reaction class and thermal requirements.

Optimized Experimental Protocol

This protocol replaces standard DMF conditions with an Anisole-based system to protect the MOM group and ensure easy workup.

Protocol: Suzuki Coupling in Anisole/Water

Target Reaction: Coupling 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole with Phenylboronic acid.

Reagents:

  • Substrate (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • 
     (2.0 equiv) — Preferred over carbonates to buffer pH and protect MOM group.
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Solvent: Anisole : Water (9:1 ratio)

Step-by-Step:

  • Charge: Add solid reagents (Substrate, Boronic acid, Base, Catalyst) to a reaction vial.

  • Solvent Addition: Add Anisole and Water. The water is critical to dissolve the inorganic base.

  • Degas: Sparge with Nitrogen or Argon for 10 minutes. Oxygen is the enemy of high-temp Pd reactions.

  • Heat: Seal vessel and heat to 110°C for 4-12 hours.

    • Note: Anisole refluxes at 154°C, so 110°C creates negligible pressure, safe for standard glass pressure tubes.

  • IPC (In-Process Control): Check LCMS.

    • Look for: M+H of product.[4]

    • Look for: M-31 (Loss of OMe) or M-45 (Loss of MOM) which indicates thermal instability.

  • Workup (The "Green" Advantage):

    • Cool to room temp.[6][9]

    • Add water and separate layers. The product stays in the Anisole (top layer).

    • Wash Anisole layer with brine.

    • Concentrate Anisole (rotovap bath at 60°C under vacuum).

Troubleshooting & FAQs

Q1: My reaction turns black immediately at 140°C and conversion stops.

Diagnosis: "Palladium Black" precipitation. Cause: The catalyst is decomposing faster than the oxidative addition step. This often happens in DMF at high temps because DMF decomposes to amines which destabilize Pd ligands. Solution:

  • Switch solvent to Anisole or Toluene/Butanol .

  • Add a stabilizing ligand like XPhos or SPhos if using simple Pd sources.

  • Lower temp to 110°C and extend time.

Q2: I see the product mass, but also a peak at [Mass - 45].

Diagnosis: Cleavage of the Methoxymethyl (MOM) group.[3] Cause: The reaction medium became acidic.[2] While you added base (


), high-temperature hydrolysis of boronic esters can release boric acid, locally dropping pH.
Solution: 
  • Switch base to Potassium Phosphate (

    
    ) . It has a higher buffering capacity than carbonate.
    
  • Ensure your solvent is anhydrous (if not using a biphasic water mix) to prevent hydrolysis of the solvent itself.

Q3: The pyrazole starting material is not dissolving in Toluene.

Diagnosis: Solubility mismatch. Cause: The N-methyl and MOM groups add polarity, making the molecule resist pure non-polar aromatics. Solution: Do not use pure Toluene. Use Anisole (more polar) or a mixture of Toluene : n-Butanol (4:1) . The alcohol component helps solubilize the heterocycle and the base.

Q4: I am using DMF and cannot remove it during workup.

Diagnosis: High boiling point solvent retention. Cause: DMF (BP 153°C) requires high vacuum or aqueous washing which can form emulsions. Solution:

  • The "LiCl Wash": Dilute the reaction mixture with Ethyl Acetate. Wash 3x with 5% LiCl (aq). The LiCl forces DMF into the aqueous phase.

  • Prevention: Switch to Anisole for the next run. It can be removed on a standard rotovap much easier than DMF.

References

  • Green Solvent Selection Guides

    • Prat, D., et al. "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 2016, 18, 288-296. Link

  • DMF Decomposition & Catalyst Poisoning

    • Muzart, J. "N,N-Dimethylformamide: much more than a solvent." Tetrahedron, 2009, 65, 8313–8323. (Describes decomposition to dimethylamine).
    • Schwan, A. L., et al. "Decomposition of DMF at high temperature." J. Org.[5][10] Chem., 2002.[10] Link

  • MOM Group Stability

    • Greene, T.W., Wuts, P.G.M.[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Detailed stability profiles of Methoxymethyl Ethers). Link

  • Anisole in Cross-Coupling

    • Watson, A. J. A., et al. "Solvent selection in Suzuki-Miyaura couplings." Green Chemistry, 2010. (Highlights Anisole and alcohols as green alternatives). Link

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Retention and Method Validation for Iodinated Pyrazoles

For researchers and professionals in drug development, the precise analysis of iodinated pyrazoles is a critical step in ensuring the purity, stability, and overall quality of these vital pharmaceutical building blocks.[...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise analysis of iodinated pyrazoles is a critical step in ensuring the purity, stability, and overall quality of these vital pharmaceutical building blocks.[1] High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for this purpose.[2] This guide provides an in-depth exploration of the factors governing the retention times of iodinated pyrazoles in reversed-phase HPLC and offers a robust framework for method validation, grounded in scientific principles and extensive field experience.

The Influence of Iodination on Pyrazole Retention Behavior

The introduction of an iodine atom to a pyrazole ring significantly alters its physicochemical properties, which in turn directly impacts its behavior during HPLC analysis. Understanding these changes is fundamental to developing effective separation methods.

The primary effect of iodination is an increase in the molecule's hydrophobicity (lipophilicity). In reversed-phase HPLC, where a non-polar stationary phase and a polar mobile phase are employed, this increased hydrophobicity leads to stronger interactions with the stationary phase.[3] Consequently, iodinated pyrazoles will generally exhibit longer retention times compared to their non-iodinated counterparts under identical chromatographic conditions.

Furthermore, the presence of a halogen atom can introduce secondary interactions that influence retention and peak shape. Halogen bonding, a noncovalent interaction between the electrophilic region of the halogen and a Lewis base, can play a role in the separation mechanism, potentially enhancing selectivity.[4][5]

Comparative Analysis of HPLC Conditions for Iodinated Pyrazoles

The selection of the appropriate stationary and mobile phases is paramount for achieving optimal separation of iodinated pyrazoles. Below is a comparative analysis of common reversed-phase columns and mobile phase modifiers.

Stationary Phase Selection
  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase stationary phase. Its long alkyl chains provide a high degree of hydrophobicity, making it well-suited for the retention of non-polar compounds like iodinated pyrazoles.

  • C8 (Octylsilane): With shorter alkyl chains than C18, C8 columns are less retentive. This can be advantageous when analyzing highly hydrophobic iodinated pyrazoles that may be too strongly retained on a C18 column, leading to excessively long run times.

  • Phenyl-Hexyl: This stationary phase offers alternative selectivity due to the presence of a phenyl group. It can provide enhanced retention and selectivity for aromatic compounds through π-π interactions.[6]

Mobile Phase Optimization

The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile or methanol.[7][8] The ratio of these components is a critical parameter for controlling retention. Increasing the proportion of the organic solvent will decrease the polarity of the mobile phase, leading to shorter retention times.

For ionizable pyrazole derivatives, the pH of the mobile phase is a crucial factor. Adjusting the pH can alter the charge state of the analyte, significantly impacting its retention. Operating at a low pH (e.g., ≤ 3) can suppress the ionization of silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing, especially for basic compounds.[9][10]

The following table illustrates the expected retention time (t_R) shifts for a hypothetical iodinated pyrazole under different HPLC conditions:

ColumnMobile Phase (Aqueous:Organic)Expected t_R (min)Rationale
C1860:40 Water:Acetonitrile12.5High retention due to strong hydrophobic interactions.
C860:40 Water:Acetonitrile8.2Lower retention compared to C18 due to reduced hydrophobicity.
Phenyl-Hexyl60:40 Water:Acetonitrile10.8Intermediate retention with potential for altered selectivity.
C1840:60 Water:Acetonitrile6.7Decreased retention due to a stronger mobile phase.

A Validated HPLC Method: The Cornerstone of Reliable Analysis

Method validation is the documented process that establishes the performance characteristics of an analytical procedure, ensuring it is suitable for its intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures.[11][12]

Key Validation Parameters

The following parameters are essential for the validation of an HPLC method for the quantitative analysis of iodinated pyrazoles:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components.[13] This is often demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[12]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11]

Experimental Workflow for HPLC Method Validation

A systematic approach is crucial for efficient and thorough method validation. The following workflow, illustrated in the diagram below, outlines the key stages.

HPLC_Method_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization MD Method Development Opt Method Optimization MD->Opt SST System Suitability Testing Opt->SST Spec Specificity SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for HPLC Method Validation.

Detailed Protocol: Establishing Linearity
  • Prepare a Stock Solution: Accurately weigh a known amount of the iodinated pyrazole reference standard and dissolve it in a suitable solvent to create a stock solution of known concentration.

  • Create Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.[13]

  • Analyze the Standards: Inject each calibration standard into the HPLC system in triplicate.

  • Construct a Calibration Curve: Plot the average peak area against the corresponding concentration for each standard.

  • Perform Linear Regression Analysis: Calculate the coefficient of determination (r²), the y-intercept, and the slope of the regression line.[13] An r² value of ≥ 0.999 is typically considered indicative of good linearity.

Troubleshooting Common Chromatographic Issues

Even with a well-developed method, issues can arise. Peak tailing is a common problem, particularly with basic compounds like some pyrazole derivatives.[14] This can be caused by secondary interactions between the analyte and residual silanol groups on the stationary phase.[9][15]

Strategies to Mitigate Peak Tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH can suppress silanol ionization and reduce these unwanted interactions.[10]

  • Use of an End-capped Column: Modern, high-purity, end-capped columns have a reduced number of accessible silanol groups, minimizing the potential for peak tailing.[15]

  • Addition of a Competing Base: In some cases, adding a small amount of a competing base, such as triethylamine, to the mobile phase can effectively block the active silanol sites.[9]

Conclusion

The successful analysis of iodinated pyrazoles by HPLC hinges on a thorough understanding of their retention behavior and the implementation of a rigorous method validation protocol. By carefully selecting the stationary and mobile phases and systematically validating the method's performance characteristics, researchers can ensure the generation of accurate, reliable, and reproducible data, which is indispensable for the advancement of drug discovery and development programs.

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (n.d.).
  • HPLC Peak Tailing - Axion Labs. (2022, February 15).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.).
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (n.d.).
  • Tips and Tricks of HPLC System Troubleshooting - Agilent. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26).
  • Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds | ACS Omega - ACS Publications. (2024, March 19).
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • Pittcon 2025: Chris Palmer Discusses Halogen Bonding in HPLC | LCGC International. (2025, March 13).
  • Separation of Pyrazole on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH | Request PDF - ResearchGate. (n.d.).
  • Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies. (2018, February 16).
  • Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl - MAC-MOD Analytical. (n.d.).
  • Halogen bond in separation science: A critical analysis across experimental and theoretical results | Request PDF - ResearchGate. (n.d.).
  • A Three-Pronged Template Approach for Rapid HPLC Method Development. (2022, April 15).
  • Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. (n.d.).
  • Halogen bond in high-performance liquid chromatography enantioseparations - Publications CNR API. (n.d.).
  • Halogen bonding for increasing efficiency in liquid-liquid microextraction: Application to the extraction of hexabromocyclododecane enantiomers in river water - PubMed. (2019, August 30).
  • HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women - PMC - NIH. (2021, November 10).
  • Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - RSC Publishing. (n.d.).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity - IJCPA. (2014, August 10).
  • A review on method development by hplc - SciSpace. (n.d.).
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. (n.d.).
  • Halogen Bonding: A Halogen-Centered Noncovalent Interaction Yet to Be Understood - MDPI. (2019, March 12).
  • HPLC Analysis of the Urinary Iodine Concentration in Pregnant Women - ResearchGate. (n.d.).
  • A novel method of iodination and azo bond formation by nitrogen triiodide - Sciforum. (n.d.).
  • Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - Organic Chemistry Portal. (n.d.).
  • Study of the Retention Behaviour of Iodinated X-Ray Contrast Agents in Hydrophilic Interaction Liquid Chromatography, Comparing Bare Silica and Zwitterionic Stationary Phases. | Request PDF - ResearchGate. (n.d.).

Sources

Comparative

Characterization Guide: Infrared Spectroscopy of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole

Executive Summary Objective: To provide a technical reference for the structural validation of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole using Infrared (IR) Spectroscopy. Context: This compound is a tetra-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical reference for the structural validation of 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole using Infrared (IR) Spectroscopy.

Context: This compound is a tetra-substituted pyrazole derivative, often utilized as a scaffold in the synthesis of kinase inhibitors (e.g., BTK or JAK inhibitors). In a drug development pipeline, IR spectroscopy serves as a rapid "Process Analytical Technology" (PAT) tool. While Nuclear Magnetic Resonance (NMR) provides definitive structural elucidation, IR is superior for rapid, non-destructive batch identification and monitoring specific functional group transformations (e.g., N-methylation or Iodination).

Scope: This guide details theoretical peak assignments, compares IR utility against NMR/MS, and provides a validated acquisition protocol.

Part 1: Theoretical Peak Assignment & Spectral Analysis

As a specific reference spectrum for this exact molecule is rarely published in open databases, the following assignments are derived from first principles of spectroscopy, validated against analogous halogenated pyrazoles and ether derivatives.

Functional Group Decomposition

The molecule consists of four distinct vibrational zones:

  • Heterocyclic Core: 1-methyl-1H-pyrazole ring.[1]

  • Ether Linkage: Methoxymethyl group (–CH₂OCH₃).

  • Halogen Substituent: Iodine at position 4.[2]

  • Alkyl Substituents: N-methyl and O-methyl groups.

Predicted Characteristic Peaks Table
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Utility
C-H (Aromatic) Stretch (

)
3100 – 3150WeakConfirms pyrazole ring H (Position 5).
C-H (Aliphatic) Stretch (

)
2850 – 2980MediumOverlap of N-methyl and O-methyl groups.
C=N / C=C Ring Stretch1520 – 1580StrongCharacteristic pyrazole "breathing" modes.
C-O-C Asym. Stretch1100 – 1150StrongPrimary Diagnostic: Confirms methoxymethyl ether integrity.
N-C (Methyl) Stretch1250 – 1300MediumConfirms N-alkylation (absence indicates degradation).
C-I (Iodine) Stretch500 – 600Medium/WeakFingerprint: Difficult to see in standard IR; requires low-frequency cutoff.[3]
O-H / N-H Stretch3200 – 3600ABSENT Purity Check: Presence implies unreacted precursor or moisture.
Visualizing the Spectral Map

The following diagram maps the chemical structure to its corresponding spectral fingerprint zones.[4]

IR_Assignment Struct 4-iodo-3-(methoxymethyl)- 1-methyl-1H-pyrazole Zone1 Aliphatic C-H (2850-2980 cm⁻¹) Struct->Zone1 N-Me / O-Me Zone2 Ether C-O-C (1100-1150 cm⁻¹) Struct->Zone2 Methoxymethyl Zone3 Pyrazole C=N (1520-1580 cm⁻¹) Struct->Zone3 Heterocycle Zone4 C-I Stretch (500-600 cm⁻¹) Struct->Zone4 C4-Iodine

Figure 1: Functional group mapping to specific IR spectral regions.

Part 2: Comparative Analysis (IR vs. Alternatives)

In a research setting, you must choose the right tool for the specific analytical question. Below is a comparison of IR against 1H NMR and Mass Spectrometry (MS) for this specific compound.

Comparison Matrix
FeatureIR Spectroscopy (Recommended for QC)1H NMR (Gold Standard for Structure)LC-MS (Purity & Mass)
Primary Utility Functional group verification; Fingerprinting batches.Exact structural proof; Proton counting.Molecular weight confirmation; Impurity profiling.
Sample Prep < 1 min (ATR solid state).10-15 mins (Deuterated solvent dissolution).15-30 mins (Dilution, column equilibration).
Specific Strength Detecting water or unreacted N-H precursors.Distinguishing Regioisomers (N1 vs N2 methylation).Detecting trace de-iodinated byproducts.
Weakness Cannot easily prove the position of the Iodine.Expensive; Solvent peaks can obscure signals.Does not provide structural connectivity.
Case Study: Monitoring the Iodination Reaction

A critical synthesis step involves iodinating the precursor 3-(methoxymethyl)-1-methyl-1H-pyrazole.

  • Precursor Spectrum: Shows a sharp aromatic C-H stretch at position 4 (approx. 3100-3150 cm⁻¹) and specific ring deformation bands.

  • Product Spectrum: The C-H stretch at position 4 disappears. The ring "breathing" frequencies shift due to the heavy atom effect (Mass of Iodine = 126.9 u) dampening the vibration.

  • Decision: If the C-H stretch remains, the reaction is incomplete.

Part 3: Experimental Protocol (ATR-FTIR)

This protocol uses Attenuated Total Reflectance (ATR) , the industry standard for solid pharmaceutical intermediates, eliminating the need for KBr pellets.

Equipment Requirements
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe (Diamond preferred for durability).

  • Spectral Range: 4000 – 450

    
    .
    
  • Resolution: 4

    
    .
    
Step-by-Step Workflow
  • System Blanking:

    • Clean the crystal with isopropanol. Ensure it is dry.

    • Acquire a background spectrum (air) to subtract atmospheric

      
       and 
      
      
      
      .
  • Sample Loading:

    • Place approximately 2-5 mg of the solid 4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole onto the center of the crystal.

    • Note: If the sample is an oil (common for methoxymethyl ethers), use a liquid retainer or apply a thin film directly.

  • Compression:

    • Lower the pressure arm until the force gauge reads the manufacturer's optimum (usually ~100N). Good contact is critical for peak intensity.

  • Acquisition:

    • Scan accumulation: 16 to 32 scans.

    • Perform Automatic Baseline Correction.

  • Validation (Self-Check):

    • Check 1: Is the transmission at 2000-2500 cm⁻¹ flat? (No diamond absorption artifacts).

    • Check 2: Are peaks at 2900 cm⁻¹ (C-H) distinct? If noisy, clean and reload.

Analytical Decision Logic

The following logic gate describes how to interpret the resulting spectrum during a synthesis campaign.

Workflow Start Acquire Spectrum CheckOH Peak at 3200-3500 cm⁻¹? Start->CheckOH FailWet FAIL: Sample Wet or Unreacted Precursor (N-H) CheckOH->FailWet Yes CheckEther Strong Band at 1100-1150 cm⁻¹? CheckOH->CheckEther No FailEther FAIL: Ether Cleavage (Check Synthesis) CheckEther->FailEther No Pass PASS: Proceed to NMR/Bio-Assay CheckEther->Pass Yes

Figure 2: Quality Control Decision Tree for intermediate validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134540668, 4-iodo-3-methoxy-1-methyl-1h-pyrazole. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for general group frequencies: C-O-C, C=N, C-I).
  • Alkorta, I., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.[5] Crystals, 13(7), 1101.[5] (Provides comparative data on 4-iodo-pyrazole ring vibrations). Retrieved from [Link]

  • Specac Ltd. Interpreting Infrared Spectra: A Guide to Functional Group Analysis. (Reference for Ether and Alkyl halide assignments). Retrieved from [Link]

Sources

Validation

Introduction: The Significance of 4-Iodopyrazoles in Medicinal Chemistry

A Comparative Guide to the X-ray Crystallography of 4-Iodopyrazole Derivatives for Advanced Drug Discovery For Immediate Release to the Scientific Community This guide provides an in-depth comparative analysis of the X-r...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the X-ray Crystallography of 4-Iodopyrazole Derivatives for Advanced Drug Discovery

For Immediate Release to the Scientific Community

This guide provides an in-depth comparative analysis of the X-ray crystallography data for 4-iodinated pyrazole derivatives, with a particular focus on the recently characterized 4-iodo-1H-pyrazole. The structural insights presented herein are crucial for researchers, medicinal chemists, and drug development professionals engaged in the rational design of novel therapeutics leveraging the unique properties of the pyrazole scaffold.

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of a halogen atom, particularly iodine, at the 4-position of the pyrazole ring offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of a molecule. The iodine substituent can engage in halogen bonding, a non-covalent interaction that is gaining increasing recognition for its role in molecular recognition and protein-ligand binding. Furthermore, the iodo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the exploration of a wider chemical space. A comprehensive understanding of the solid-state structure of these building blocks is therefore paramount for structure-based drug design.

This guide will delve into the crystallographic data of 4-iodo-1H-pyrazole, presenting a comparative analysis with other 4-halogenated pyrazoles. We will also explore the potential influence of N-methylation on the crystal packing by contrasting with a methylated pyrazole derivative.

Comparative Crystallographic Analysis of 4-Halogenated-1H-Pyrazoles

Until recently, the crystal structure of 4-iodo-1H-pyrazole was the missing piece in the 4-halogenated-1H-pyrazole series.[3][4][5] Its recent elucidation, along with those of the fluoro, chloro, and bromo analogues, allows for a complete and insightful comparison of the effects of halogen substitution on the supramolecular assembly in the solid state.[3][4][5]

The key distinguishing feature among these structures is their hydrogen-bonding motif. While the 4-chloro- and 4-bromo-1H-pyrazoles are isostructural and form trimeric hydrogen-bonding motifs, the 4-fluoro- and 4-iodo-1H-pyrazoles adopt a catemeric (chain-like) structure.[3][4][5] This highlights that the nature of the halogen atom significantly influences the long-range ordering in the crystal lattice.

CompoundCrystal SystemSpace GroupH-Bonding MotifN···N Distance (Å)Reference
4-Fluoro-1H-pyrazoleTriclinicP-1Catemer~2.87[6]
4-Chloro-1H-pyrazoleOrthorhombicPnmaTrimer~2.90[3][5]
4-Bromo-1H-pyrazoleOrthorhombicPnmaTrimer~2.90[3][5]
4-Iodo-1H-pyrazoleOrthorhombicCmmeCatemer2.87(3)[3][4][5]

Table 1: Comparative Crystallographic Data for 4-Halogenated-1H-Pyrazoles.

The observation that both the smallest (fluoro) and the largest (iodo) halogens in this series promote a catemeric arrangement, while the intermediate-sized halogens (chloro and bromo) favor a trimeric motif, is a non-intuitive finding that underscores the complexity of crystal packing forces.[3][4][5]

The Influence of N1-Methylation: A Structural Hypothesis

While the crystal structure for 4-iodo-1-methyl-1H-pyrazole is not yet publicly available, we can hypothesize its potential structural features by comparing 4-iodo-1H-pyrazole with a known N-methylated pyrazole derivative. The primary impact of N1-methylation is the removal of the N-H hydrogen bond donor. This fundamentally alters the intermolecular interaction landscape.

In the absence of the strong N-H···N hydrogen bond, the crystal packing of 4-iodo-1-methyl-1H-pyrazole would be dominated by weaker interactions, such as C-H···N hydrogen bonds, C-H···π interactions, and, significantly, halogen bonding (C-I···N or C-I···π). The presence of the methyl group will also introduce steric bulk, which will influence the overall packing efficiency and the accessible conformations of any larger substituents.

Below is a workflow illustrating the comparative structural analysis.

G cluster_0 4-Halogenated-1H-Pyrazoles cluster_1 N1-Methylated Pyrazoles 4-I-pzH 4-Iodo-1H-pyrazole Catemer Catemer 4-I-pzH->Catemer Forms 4-F-pzH 4-Fluoro-1H-pyrazole 4-F-pzH->Catemer Forms 4-Cl-pzH 4-Chloro-1H-pyrazole Trimer Trimer 4-Cl-pzH->Trimer Forms 4-Br-pzH 4-Bromo-1H-pyrazole 4-Br-pzH->Trimer Forms 4-I-1-Me-pz 4-Iodo-1-methyl-1H-pyrazole (Hypothetical) No_H_Bond Absence of N-H···N Hydrogen Bonding 4-I-1-Me-pz->No_H_Bond Lacks N-H Donor Known-N-Me-pz Known N-Methylated Pyrazole Structure Halogen_Bonding Halogen Bonding (C-I···N/π) No_H_Bond->Halogen_Bonding Promotes

Figure 1: Logical workflow for the comparative structural analysis of 4-iodopyrazole derivatives.

Experimental Protocol: Synthesis and Crystallization of 4-Iodo-1-methyl-1H-pyrazole

The following protocol describes a general procedure for the synthesis and crystallization of 4-iodo-1-methyl-1H-pyrazole, providing a starting point for researchers aiming to obtain single crystals for X-ray diffraction analysis.

Part A: Synthesis of 4-Iodo-1-methyl-1H-pyrazole

  • Starting Material: 1-methyl-1H-pyrazole.

  • Iodination:

    • Dissolve 1-methyl-1H-pyrazole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

    • Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-iodo-1-methyl-1H-pyrazole.

Part B: Crystallization

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation or vapor diffusion techniques.

  • Solvent Selection: Screen a variety of solvents to find a system where the compound has moderate solubility. Common choices include hexanes, ethyl acetate, dichloromethane, methanol, and mixtures thereof.

  • Slow Evaporation:

    • Dissolve the purified compound in a minimal amount of a suitable solvent in a loosely capped vial.

    • Allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent (e.g., dichloromethane).

    • Place this solution in a small open vial inside a larger sealed chamber containing a less volatile solvent in which the compound is poorly soluble (the anti-solvent, e.g., hexanes).

    • The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting the growth of single crystals.

X-ray Diffraction Analysis Workflow

G Synthesis Synthesis Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Crystal_Selection Crystal_Selection Crystallization->Crystal_Selection Data_Collection Data_Collection Crystal_Selection->Data_Collection Mount on Diffractometer Structure_Solution Structure_Solution Data_Collection->Structure_Solution X-ray Diffraction Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Direct Methods/ Patterson Validation_and_Analysis Validation_and_Analysis Structure_Refinement->Validation_and_Analysis Least-squares Refinement

Figure 2: Standard workflow for X-ray crystallographic analysis.

Conclusions and Future Outlook

The complete crystallographic characterization of the 4-halogenated-1H-pyrazole series, now including the 4-iodo derivative, provides a solid foundation for understanding the supramolecular chemistry of these important building blocks. The observed trend in hydrogen-bonding motifs offers valuable data for crystal engineering and the design of solid-state materials. The next logical step for the scientific community is the determination of the crystal structure of 4-iodo-1-methyl-1H-pyrazole and its derivatives to fully elucidate the interplay between N1-substitution, halogen bonding, and crystal packing. Such studies will undoubtedly contribute to the development of more effective and specific therapeutic agents.

References

  • Foces-Foces, C., et al. (1999). The crystal structure of 4-bromo-1H-pyrazole. Acta Crystallographica Section C: Crystal Structure Communications, 55(9), 1527-1529.
  • Gomtsyan, A. (2012). N-Substituted Pyrazoles as Bioisosteres of Other 5-Membered Heterocycles. Journal of Medicinal Chemistry, 55(20), 8537-8553. [Link]

  • Faria, J. V., et al. (2017). Biologically active pyrazole derivatives: a review. Journal of the Brazilian Chemical Society, 28(8), 1425-1453. [Link]

  • Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

  • PubChem. 4-Iodopyrazole. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • Saeed, A., et al. (2019). Recent advances in the synthesis of new pyrazole derivatives. RSC Advances, 9(43), 24963-24984. [Link]

  • Mezei, G., & Raptis, R. G. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(3), 263-267. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

  • PubChem. 4-iodo-1-methyl-1h-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PubChem. 4-iodo-1-methyl-1h-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Rue, K. L., & Raptis, R. G. (2021). Crystal structure of 4-chloro-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 77(11), 1136-1139.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
4-iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole
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